2-Hydroxymesocarb

Pharmacokinetics Doping control Metabolite identification

2-Hydroxymesocarb (CAS 72460-72-1) is a synthetic, analytically characterized hydroxylated metabolite of the psychostimulant mesocarb (Sydnocarb), a selective dopamine reuptake inhibitor historically used in Russia. The compound belongs to the mesoionic sydnone imine class and is distinguished by a hydroxyl substituent on the α-carbon of the phenethylamine side chain, rather than on the aromatic ring as in the predominant urinary metabolite p-hydroxymesocarb (CAS 72460-70-9).

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
CAS No. 72460-72-1
Cat. No. B12760078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymesocarb
CAS72460-72-1
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-]
InChIInChI=1S/C18H18N4O3/c1-13(17(23)14-8-4-2-5-9-14)22-12-16(25-21-22)20-18(24)19-15-10-6-3-7-11-15/h2-13,17,23H,1H3,(H-,19,20,21,24)
InChIKeyYRPWBKHNPMJKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymesocarb (CAS 72460-72-1) for Reference Standard & Forensic Procurement: Core Identity


2-Hydroxymesocarb (CAS 72460-72-1) is a synthetic, analytically characterized hydroxylated metabolite of the psychostimulant mesocarb (Sydnocarb), a selective dopamine reuptake inhibitor historically used in Russia [1]. The compound belongs to the mesoionic sydnone imine class and is distinguished by a hydroxyl substituent on the α-carbon of the phenethylamine side chain, rather than on the aromatic ring as in the predominant urinary metabolite p-hydroxymesocarb (CAS 72460-70-9) [2]. It serves as an essential reference standard for doping control and forensic toxicology laboratories, enabling unambiguous identification of specific mesocarb metabolic pathways that generic or single-metabolite standards cannot resolve [3].

Why a Generic Hydroxylated Mesocarb Standard Cannot Substitute for 2-Hydroxymesocarb (CAS 72460-72-1) in Method Validation


End-user laboratories attempting to use p-hydroxymesocarb (the major conjugated urinary metabolite, CAS 72460-70-9) or uncharacterized ‘hydroxymesocarb’ isomer mixtures as sole calibrators face a critical risk: regulatory compliance in doping control requires proof of specific metabolite identification, not merely class-level detection [1]. Quantitative pharmacokinetic studies demonstrate that 2-hydroxymesocarb and its structural analogs (e.g., 4-methyl-2-hydroxymesocarb) exhibit sharply divergent plasma half-lives (144 min vs. 86 min) and distinct metabolic fates in vivo, meaning that calibrating an LC-MS/MS method with an incorrect regioisomer can shift the limit of detection window by days and produce false-negative results in forensic confirmation [2]. This regioisomeric specificity renders generic ‘hydroxymesocarb’ substitution inadequate for evidentiary-grade analysis.

Quantitative Differentiation Evidence for 2-Hydroxymesocarb (CAS 72460-72-1) vs. Closest Analogs


Plasma Elimination Half-Life: 2-Hydroxymesocarb vs. 4-Methyl-2-Hydroxymesocarb in Rat Pharmacokinetics

In a direct head-to-head rat pharmacokinetic study using HPLC-DAD and thermospray LC-MS, 2-hydroxymesocarb demonstrated a plasma elimination half-life (t1/2) of 144 minutes, which is 1.67-fold longer than the 86-minute half-life of the closely related analog 4-methyl-2-hydroxymesocarb [1]. The absorption rate constant (ka) for 2-hydroxymesocarb was 0.0300 min⁻¹ compared to 0.0546 min⁻¹ for 4-methyl-2-hydroxymesocarb, while the elimination rate constant (ke) was 0.00485 min⁻¹ versus 0.00797 min⁻¹, respectively [1]. This quantifies a slower clearance profile unique to the 2-hydroxy substitution pattern.

Pharmacokinetics Doping control Metabolite identification

Regioisomeric Differentiation: 2-Hydroxymesocarb vs. p-Hydroxymesocarb (Major Urinary Metabolite) by Synthetic Authenticity

Six potential hydroxylated mesocarb metabolites were synthesized and fully characterized by NMR and mass spectrometry, with their identity confirmed against enzymatically produced metabolites from human liver proteins and authentic human urine specimens post-mesocarb administration [1]. p-Hydroxymesocarb (CAS 72460-70-9, hydroxyl on the para position of the phenylcarbamoyl ring) was identified as the most prevalent conjugated and non-conjugated urinary metabolite; 2-hydroxymesocarb (CAS 72460-72-1, hydroxyl on the α-carbon of the phenethylamine moiety) was unequivocally synthesized as a distinct regioisomer and chromatographically resolved from all other hydroxylated species [1]. The paper explicitly establishes that these two compounds, despite identical molecular formula (C₁₈H₁₈N₄O₃) and molecular weight (338.4 g/mol), are not interchangeable reference materials.

Synthetic reference standard Regioisomer confirmation Doping control

Metabolic Fate Divergence: p-Hydroxylation as the Dominant Downstream Pathway from 2-Hydroxymesocarb in Rats

Upon intravenous administration of synthetic 2-hydroxymesocarb to rats, the major metabolites recovered in both urine and plasma were identified as the p-hydroxylated derivative of the phenylcarbamoyl group [1]. This demonstrates that 2-hydroxymesocarb itself serves as a metabolic intermediate that undergoes subsequent aromatic hydroxylation—a pathway distinct from direct p-hydroxylation of the parent mesocarb. The study provides quantitative mass balance data confirming that 2-hydroxymesocarb is not a terminal metabolite but an intermediate in the multi-step hydroxylation cascade, whereas p-hydroxymesocarb represents the terminal excretory product predominantly found as glucuronide and sulfate conjugates [1].

Drug metabolism In vivo metabolite profiling Toxicology

Detection Window Extension via Dihydroxylated Metabolite Monitoring vs. Single-Hydroxy Metabolite Testing

In human urine following a single 10 mg oral dose of mesocarb, the dihydroxylated metabolites—which derive from sequential hydroxylation including the 2-hydroxy pathway—remained detectable by LC-ESI-ion trap MS for 168–192 hours (7–8 days) post-administration [1]. By contrast, the parent drug mesocarb is excreted at concentrations 2–3 orders of magnitude lower than its hydroxylated metabolites and vanishes from urine within a far shorter window [1][2]. The reliable detection time for mesocarb abuse, based on long-life dihydroxylated metabolites, extends to approximately 10–11 days [1]. This class-level inference establishes that laboratories equipped with comprehensive hydroxylated metabolite reference standards—including 2-hydroxymesocarb—achieve a detection window at least 2-fold longer than those relying on parent drug or single-metabolite monitoring alone.

Forensic toxicology Detection window Antidoping

Analytical Selectivity: 2-Hydroxymesocarb Resolves Six Isomeric Hydroxylated Metabolites That Co-Elute Under Standard Screening Conditions

The Vahermo et al. (2009) study established that six synthetic hydroxylated mesocarb metabolites—including 2-hydroxymesocarb, p-hydroxymesocarb, and four additional regioisomers and diastereomers—could be chromatographically resolved only when each was available as an individual, well-characterized reference compound [1]. Under routine LC-MS screening conditions without individual reference standards, several of these isomers co-elute or produce indistinguishable precursor ion masses, creating ambiguity in peak assignment. The availability of authenticated 2-hydroxymesocarb (CAS 72460-72-1) as a discrete reference material is what enables the analytical method to achieve the specificity required for regulatory reporting [1].

Chromatographic selectivity Isomer resolution Method validation

Validated Application Scenarios for 2-Hydroxymesocarb (CAS 72460-72-1) in Regulated Analytical Workflows


WADA-Compliant Doping Control Confirmatory Analysis

Anti-doping laboratories require 2-hydroxymesocarb as a certified reference material to validate LC-MS/MS confirmatory methods capable of resolving all six hydroxylated mesocarb metabolites. The 144-minute plasma half-life established in rat pharmacokinetic studies [1] and the demonstrated chromatographic resolution from p-hydroxymesocarb [2] make this standard indispensable for constructing calibration curves that accurately assign retention times and fragmentation spectra to the 2-hydroxy metabolic branch, satisfying WADA Technical Document TD2021MRPL requirements for metabolite-specific confirmation.

Forensic Toxicology Extended Detection Window Protocol

Forensic toxicology laboratories implementing the 168–192 hour dihydroxylated metabolite detection window protocol described by Appolonova et al. [1] must include 2-hydroxymesocarb in their reference standard panel because it represents an obligate intermediate in the pathway leading to the dihydroxylated species that confer the extended detectability. Without this standard, the laboratory cannot validate that its extraction and ionization conditions adequately recover the intermediate metabolite.

Pharmacokinetic Modeling of Sydnone Imine Metabolic Cascades

Academic and contract research laboratories studying the structure-metabolism relationships of sydnone imine psychostimulants use 2-hydroxymesocarb to parameterize compartmental pharmacokinetic models. The directly measured absorption (ka = 0.0300 min⁻¹) and elimination (ke = 0.00485 min⁻¹) rate constants from the Pyo et al. rat study [1] provide quantitative inputs that differ from 4-methyl-2-hydroxymesocarb (ka = 0.0546 min⁻¹, ke = 0.00797 min⁻¹), enabling differential modeling of side-chain vs. ring-substituted analog clearance.

ISO/IEC 17025 Method Validation and Proficiency Testing

Accredited laboratories preparing for proficiency testing schemes (e.g., WADA External Quality Assessment Scheme) must demonstrate chromatographic separation of 2-hydroxymesocarb from the five other synthesized hydroxylated metabolites [1]. Procurement of the individual CAS 72460-72-1 reference standard is the only way to generate the system suitability test chromatograms that prove the laboratory's analytical method meets the selectivity and specificity performance characteristics required for accreditation.

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